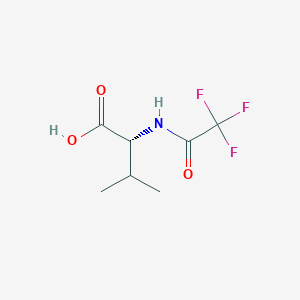

(2,2,2-Trifluoroacetyl)-d-valine

Description

Properties

Molecular Formula |

C7H10F3NO3 |

|---|---|

Molecular Weight |

213.15 g/mol |

IUPAC Name |

(2R)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

InChI |

InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m1/s1 |

InChI Key |

XZNJCFYYNFONPC-SCSAIBSYSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthesis Methodologies of 2,2,2 Trifluoroacetyl D Valine

Direct Trifluoroacetylation of d-Valine (B559536)

Direct trifluoroacetylation involves the direct reaction of d-valine with a suitable trifluoroacetylating agent. This method is often favored for its straightforwardness and atom economy.

Use of Trifluoroacetic Anhydride (B1165640) as Acylating Agent

Trifluoroacetic anhydride (TFAA) is a powerful and commonly used reagent for the introduction of the trifluoroacetyl group onto amines and amino acids. acs.orgwikipedia.org The reaction typically proceeds by treating d-valine with TFAA, which acts as both the solvent and the acylating agent. This process can also be conducted in the presence of a proton source like triflic acid, where the amino acid is first protected and activated by TFAA to form an N-trifluoroacetylaminoacyl trifluoroacetate (B77799) in situ. acs.org This intermediate then acts as the acylating agent. acs.org The high reactivity of TFAA allows for efficient conversion under relatively mild conditions. acs.org One of the advantages of using TFAA is the volatility of the trifluoroacetic acid byproduct, which simplifies purification of the desired N-trifluoroacetylated product.

A general procedure involves the stirring of the amino acid with a stoichiometric excess of TFAA until complete dissolution, followed by the reaction which can be monitored by techniques like thin-layer chromatography (TLC). acs.org The workup usually involves quenching the reaction with water and subsequent extraction and purification steps. acs.org

Employment of Alkyl Trifluoroacetates

Alkyl trifluoroacetates, such as ethyl trifluoroacetate, serve as alternative reagents for the N-trifluoroacetylation of amino acids. acs.org These reagents are generally less reactive than trifluoroacetic anhydride, which can be advantageous in achieving greater selectivity, particularly with substrates bearing multiple reactive functional groups. The reaction conditions for employing alkyl trifluoroacetates may require elevated temperatures or longer reaction times to achieve high yields. The use of S-dodecyltrifluorothioacetate has also been reported for the trifluoroacetylation of amino acids under aqueous conditions, providing good isolated yields through a simple and odor-free procedure. researchgate.net

Polymer-Bound Reagents for Trifluoroacetylation

To simplify product purification and minimize reagent waste, polymer-bound trifluoroacetylating agents have been developed. acs.orgacs.org These solid-phase reagents, such as polymer-bound S-benzyl trifluorothioacetate or polymer-bound benzyl (B1604629) trifluoroacetate, offer a convenient method for N-trifluoroacetylation. acs.org The reaction is typically carried out by mixing the amino acid solution with the polymer-bound reagent. acs.org Upon completion of the reaction, the polymer can be easily removed by filtration, leaving the acylated product in the solution. acs.org This approach avoids the need for extensive chromatographic purification to remove excess reagents and byproducts. acs.org Research has demonstrated the successful trifluoroacetylation of various amines and amino acids using these polymer-bound reagents, highlighting the utility of this method for clean and efficient synthesis. acs.orgacs.org

Indirect Synthetic Routes via Protected d-Valine Precursors

Indirect routes to (2,2,2-Trifluoroacetyl)-d-valine involve the use of protecting groups to temporarily block other reactive sites in the d-valine molecule, primarily the carboxylic acid group. This strategy is crucial for more complex syntheses or when specific reaction conditions might otherwise lead to undesirable side reactions.

Carboxyl Group Protection Strategies (e.g., Benzyl Esters)

Protecting the carboxyl group of d-valine as an ester, such as a benzyl ester, is a common strategy in peptide synthesis and related transformations. gcwgandhinagar.comnih.govnih.gov This protection prevents the carboxyl group from participating in unwanted reactions during the N-trifluoroacetylation step. The synthesis begins with the esterification of d-valine, for instance, by reacting it with benzyl alcohol in the presence of an acid catalyst. The resulting d-valine benzyl ester can then be subjected to trifluoroacetylation using a reagent like trifluoroacetic anhydride. After the successful acylation of the amino group, the benzyl protecting group can be selectively removed, typically through catalytic hydrogenation, to yield (2,2,2-Trifluoroacetyl)-d-valine. gcwgandhinagar.com This multi-step approach, while longer, provides excellent control over the reaction's outcome. The use of different ester-based protecting groups is a well-established practice to ensure chemoselectivity in multi-step organic syntheses. slideshare.net

N-Methylation Pre- and Post-Trifluoroacetylation

The synthesis of N-methylated derivatives of (2,2,2-Trifluoroacetyl)-d-valine can be achieved by introducing a methyl group onto the nitrogen atom either before or after the trifluoroacetylation step.

Pre-Trifluoroacetylation N-Methylation: This approach involves first synthesizing N-methyl-d-valine. This intermediate is then subjected to trifluoroacetylation using a suitable reagent like trifluoroacetic anhydride. This sequence ensures that the trifluoroacetyl group is introduced onto the methylated nitrogen.

Post-Trifluoroacetylation N-Methylation: Alternatively, (2,2,2-Trifluoroacetyl)-d-valine can be synthesized first, followed by N-methylation. This step would typically involve reacting the N-trifluoroacetyl-d-valine with a methylating agent, such as methyl iodide, in the presence of a base. The choice of base and reaction conditions is critical to avoid racemization or other side reactions.

The following table provides a summary of the synthetic methodologies discussed:

| Methodology | Reagent(s) | Key Features |

| Direct Trifluoroacetylation | ||

| Use of Trifluoroacetic Anhydride | Trifluoroacetic anhydride (TFAA) | Highly reactive, volatile byproduct simplifies purification. wikipedia.org |

| Employment of Alkyl Trifluoroacetates | Ethyl trifluoroacetate, S-dodecyltrifluorothioacetate | Milder reaction conditions, can offer better selectivity. acs.orgresearchgate.net |

| Polymer-Bound Reagents | Polymer-bound S-benzyl trifluorothioacetate | Simplified purification via filtration of the solid-phase reagent. acs.orgacs.org |

| Indirect Synthetic Routes | ||

| Carboxyl Group Protection | Benzyl alcohol, protecting group reagents | Provides high selectivity, prevents side reactions at the carboxyl group. gcwgandhinagar.comnih.govnih.gov |

| N-Methylation | Methylating agents (e.g., methyl iodide) | Allows for the synthesis of N-methylated derivatives. |

Chemo- and Regioselectivity in Trifluoroacetylation Reactions

The trifluoroacetylation of d-valine is a critical transformation that introduces the trifluoroacetyl group, a moiety that can act as a protecting group in peptide synthesis and other organic transformations. The selectivity of this reaction is paramount to achieving high yields of the desired N-acylated product while minimizing side reactions.

Chemoselectivity: N-Acylation versus O-Acylation

The principal consideration in the trifluoroacetylation of d-valine is the competition between the acylation of the nucleophilic amino group and the carboxylic acid group. The amino group is generally more nucleophilic than the carboxylic acid. This inherent difference in reactivity forms the basis for achieving selective N-trifluoroacetylation.

When d-valine is treated with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), the primary reaction pathway is the attack of the lone pair of electrons on the nitrogen atom of the amino group onto one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of the desired (2,2,2-Trifluoroacetyl)-d-valine.

However, a competing reaction can occur at the carboxylic acid moiety. The carboxylic acid can react with trifluoroacetic anhydride to form a mixed anhydride, specifically (2,2,2-Trifluoroacetyl)-d-valine trifluoroacetic anhydride. The formation of this mixed anhydride is a significant side reaction that can reduce the yield of the desired product and complicate the purification process.

Factors Influencing Chemoselectivity

Several factors can be manipulated to favor the selective N-trifluoroacetylation of d-valine over the formation of the mixed anhydride. These include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the use of a base.

| Factor | Influence on Selectivity | Recommended Conditions for N-Trifluoroacetylation |

| Solvent | The polarity and coordinating ability of the solvent can influence the relative nucleophilicity of the amino and carboxyl groups. Fluorinated alcohols like trifluoroethanol (TFE) can stabilize the reactants and intermediates, potentially enhancing selectivity. nih.gov | Non-polar, aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed. The use of fluorinated solvents may offer advantages. nih.gov |

| Temperature | Lower temperatures generally favor the kinetic product, which in this case is the N-acylated product due to the higher nucleophilicity of the amine. At higher temperatures, the reaction may proceed towards thermodynamic equilibrium, potentially increasing the formation of the mixed anhydride. | The reaction is typically carried out at low temperatures, often starting at 0°C and allowing it to slowly warm to room temperature. |

| Stoichiometry | Using a controlled amount of the trifluoroacetylating agent can help to minimize the reaction with the less reactive carboxylic acid group once the more reactive amino group has been acylated. | A slight excess (typically 1.1 to 1.5 equivalents) of trifluoroacetic anhydride is often used to ensure complete acylation of the amino group without promoting excessive mixed anhydride formation. |

| Base | The addition of a non-nucleophilic tertiary amine, such as triethylamine (B128534) or N-methylmorpholine, can facilitate the reaction by neutralizing the trifluoroacetic acid byproduct. However, its use must be carefully controlled as it can also promote mixed anhydride formation. In some protocols, the reaction is performed without an added base. google.com | The use of a base is condition-dependent. If used, a non-nucleophilic base should be added cautiously. |

Regioselectivity

For d-valine, the concept of regioselectivity is less complex than for amino acids with additional functional groups in their side chains (e.g., lysine (B10760008), serine, or tyrosine). The side chain of valine is a non-polar isopropyl group, which is chemically inert under typical trifluoroacetylation conditions. Therefore, side reactions involving the side chain are generally not observed, and the trifluoroacetylation is highly regioselective for the α-amino and carboxyl groups.

Derivatives and Analogs of 2,2,2 Trifluoroacetyl D Valine

N-Methylated Derivatives of (2,2,2-Trifluoroacetyl)-d-valine and Related Amino Acids

N-methylation of amino acids is a critical modification in peptide chemistry, influencing the conformation, bioavailability, and metabolic stability of peptides. The trifluoroacetyl (TFA) group is an effective protecting group for the amino moiety during the N-methylation process.

A common strategy involves a three-step sequence: protection of the amino acid's amino group with a trifluoroacetyl group, methylation of the protected amine, and subsequent deprotection. google.com One method details the synthesis of N-methylated amino acids by first protecting the carboxyl group as a benzyl (B1604629) ester, followed by trifluoroacetylation of the amino group. google.com The resulting N-(trifluoroacetyl)-amino acid benzyl ester is then methylated. google.com This approach offers good deprotection selectivity, allowing for the removal of either the N-terminal or C-terminal protecting groups as needed. google.com The use of the trifluoroacetyl group in this context provides a high-yield, safe, and cost-effective alternative to methods that use highly toxic reagents like Ag₂O/CH₃I or NaH/(CH₃O)₂SO₂. google.com

Solid-phase synthesis offers another efficient route for N-methylation. One approach involves protecting primary amino groups on a peptide-resin with an acid-labile N-alkyl group, such as the 4,4'-dimethoxydityl group. nih.gov The resulting secondary amines can then be methylated by treatment with formaldehyde and sodium cyanoborohydride. nih.gov Another solid-phase method, based on the Biron-Kessler method, uses 2-nitrobenzenesulfonyl (o-NBS) to protect the α-amino group. nih.gov This protection renders the remaining NH group acidic and thus susceptible to methylation with reagents like dimethyl sulfate or methyl iodide. nih.gov After methylation, the o-NBS group is removed, and the N-methylated amine can be re-protected or acylated with the next amino acid in the sequence. nih.gov

The general process for synthesizing N-methyl (trifluoroacetyl)-amino acid benzyl esters can be summarized as follows:

Esterification : The amino acid (e.g., valine or alanine) is reacted with a benzyl halide to form the amino acid benzyl ester. google.com

Trifluoroacetylation : The amino acid benzyl ester is treated with a trifluoroacetylation reagent in the presence of an acid-binding agent like triethylamine (B128534) to yield the N-trifluoroacetyl-amino acid benzyl ester. google.com

Methylation : The N-trifluoroacetyl-amino acid benzyl ester is methylated to produce the final N-methyl(trifluoroacetyl)-amino acid benzyl ester. google.com

The resulting N-methylated product can be selectively deprotected. For instance, the trifluoroacetyl group can be removed via reduction with sodium borohydride (NaBH₄) or hydrolysis with potassium carbonate (K₂CO₃), while the benzyl ester can be cleaved by Pd/C hydrogenation. google.com

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| Protection | Trifluoroacetic anhydride (B1165640) or other trifluoroacetylation reagents | Protects the primary amine | google.com |

| Methylation | Formaldehyde and sodium cyanoborohydride; Dimethyl sulfate or methyl iodide | Adds a methyl group to the nitrogen | nih.govnih.gov |

| Deprotection | Sodium borohydride (NaBH₄); Potassium carbonate (K₂CO₃) | Removes the trifluoroacetyl group | google.com |

Hydrazine Derivatives via Trifluoroacetyl Hydrazide Alkylation

The trifluoroacetyl group is also instrumental in the synthesis of N'-alkyl hydrazides from amino acid-derived hydrazides. cdnsciencepub.comresearchgate.net This method involves the installation of a trifluoroacetyl group onto a starting amino acid hydrazide, followed by selective alkylation and subsequent removal of the protecting group. cdnsciencepub.com

The synthesis begins with the acylation of an amino acid hydrazide using trifluoroacetic anhydride. cdnsciencepub.com The resulting trifluoroacetyl hydrazide can then be selectively alkylated. cdnsciencepub.com This alkylation can be achieved under various conditions, such as using alcohols in a Mitsunobu reaction or with alkyl halides under alkaline conditions. cdnsciencepub.comresearchgate.net For example, N'-(trifluoroacetyl)valine hydrazide has been shown to react with electrophiles like benzyl bromide, iodomethane, allyl bromide, and methyl bromoacetate in the presence of a base to yield the corresponding N'-alkyl-N'-(trifluoroacetyl) hydrazides. cdnsciencepub.com

A key advantage of this strategy is that the trifluoroacetyl group activates and blocks one of the hydrazine nitrogens, preventing over-alkylation, which can be a problem in the direct alkylation of unprotected hydrazides. cdnsciencepub.com Once the alkylation is complete, the trifluoroacetyl group can be efficiently removed under either reductive conditions (e.g., sodium borohydride in methanol) or hydrolytic conditions (e.g., aqueous potassium carbonate in methanol) to yield the final N'-alkyl hydrazide. cdnsciencepub.com

This methodology provides a versatile and efficient route to a variety of substituted hydrazines, which are important precursors in organic synthesis and are found in many pharmaceuticals. cdnsciencepub.comorganic-chemistry.org

| Step | Description | Example Reagents | Reference |

|---|---|---|---|

| Acylation | Protection of the amino acid hydrazide. | Trifluoroacetic anhydride | cdnsciencepub.comresearchgate.net |

| Alkylation | Introduction of the alkyl group. | Alkyl halides (e.g., benzyl bromide) with a base (e.g., K₂CO₃); Alcohols in a Mitsunobu reaction | cdnsciencepub.com |

| Deprotection | Removal of the trifluoroacetyl group. | Sodium borohydride (reductive); Aqueous potassium carbonate (hydrolytic) | cdnsciencepub.com |

Synthesis of α-Amino Aryl-Ketone Derivatives from (2,2,2-Trifluoroacetyl)-d-valine

Chiral N-protected α-amino aryl-ketones are valuable precursors for various biologically active compounds. mdpi.commdpi.com A primary method for their synthesis is the Friedel-Crafts acylation of arenes using N-protected α-amino acid derivatives as the acylating agent. mdpi.comacs.org The use of N-trifluoroacetyl (TFA)-protected amino acids, including (2,2,2-Trifluoroacetyl)-d-valine, is well-established in this reaction. mdpi.comacs.org

The traditional acylating agents for this transformation are N-protected α-amino acid chlorides due to their high reactivity. mdpi.com However, these reagents can be toxic, corrosive, and sensitive to moisture. mdpi.com To overcome these drawbacks, more stable acyl donors have been developed. One such alternative is the N-hydroxysuccinimide (OSu) ester of N-TFA-protected α-amino acids. mdpi.com These OSu esters are stable for storage, react efficiently with arenes under Friedel-Crafts conditions, and lead to fewer side reactions, including racemization, thus preserving the optical purity of the starting amino acid. mdpi.com

The reaction involves treating an N-TFA-protected amino acid OSu ester with an arene (such as benzene or veratrole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.commdpi.com This process yields the corresponding TFA-protected α-amino aryl-ketone with adequate yields and without significant loss of optical purity. mdpi.com The TFA protecting group is crucial for the success of the reaction and can be removed in subsequent steps to liberate the free amine.

For instance, N-(Trifluoroacetyl) aspartic anhydride has been used in reactions with veratrole to construct aryl-keto α-amino acid derivatives that serve as precursors for dopamine agonists. mdpi.com Similarly, N-TFA-L-Asp(Cl)-OMe has been reacted with various aromatics to prepare precursors for L-homophenylalanine and its derivatives. mdpi.com

| Acyl Donor | Arene | Catalyst | Product | Reference |

|---|---|---|---|---|

| N-(Trifluoroacetyl)-α-amino acid chloride | Various aromatics | AlCl₃ | β-Arylalkylamine precursor | acs.org |

| N-(Trifluoroacetyl)-α-amino acid-OSu ester | Various arenes | AlCl₃ | TFA-protected α-amino aryl-ketone | mdpi.com |

| N-(Trifluoroacetyl) aspartic anhydride | Veratrole | AlCl₃ | Aryl-keto α-amino acid derivative | mdpi.com |

Peptidyl Derivatives Incorporating (2,2,2-Trifluoroacetyl)-d-valine

The trifluoroacetyl (TFA) group is a widely used N-terminal protecting group in peptide synthesis. google.comresearchgate.net Its stability under certain conditions and ease of removal under others make it suitable for both solution-phase and solid-phase peptide synthesis (SPPS). The incorporation of (2,2,2-Trifluoroacetyl)-d-valine into peptide chains allows for the creation of modified peptides with unique structural and functional properties.

In peptide synthesis, the TFA group can be selectively introduced onto the ω-amino group of basic amino acids by reacting a trifluoroacetic acid ester with the amino acid in an aqueous alkaline medium. google.com During SPPS, however, unintended trifluoroacetylation of the N-terminal amine can occur as a side reaction, leading to chain termination. nih.gov This can happen when trifluoroacetic acid is used for the deprotection of other protecting groups (like Boc), leading to the formation of reactive trifluoroacetoxymethyl groups on the resin support that can then acylate free amines. nih.gov

Despite this potential side reaction, the TFA group is intentionally used for N-terminal protection in the synthesis of specific peptide sequences. researchgate.net For example, it has been used in the solution-phase synthesis of homooligopeptides of (S)-butylethylglycine. researchgate.net The TFA group's properties, such as enhancing volatility, are also useful in analytical applications for the separation and quantification of amino acid enantiomers. myskinrecipes.com

The synthesis of oligopeptides containing trifluoroacetylated valine residues has been reported. For example, N-(2,2,2-Trifluoroacetyl)-L-valyl-L-tyrosyl-L-valine is a specific tripeptide where the N-terminal valine is protected by a trifluoroacetyl group. biosynth.com Such compounds are synthesized as part of research into enzyme inhibitors; this particular tripeptide is noted as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. biosynth.com

The synthesis of such oligopeptides generally follows standard peptide coupling protocols, where the carboxyl group of the N-TFA-protected valine is activated and then reacted with the free amino group of the next amino acid or peptide fragment in the sequence. nih.govpeptide.com The process is repeated until the desired oligopeptide is assembled. The choice of protecting groups for the side chains of other amino acids in the sequence must be orthogonal to the TFA group, meaning they can be removed without affecting the N-terminal TFA protection if desired. peptide.com

| Compound Name |

|---|

| (2,2,2-Trifluoroacetyl)-d-valine |

| N-methyl (trifluoroacetyl)-amino acid benzyl ester |

| Silver(I) oxide (Ag₂O) |

| Methyl iodide (CH₃I) |

| Sodium hydride (NaH) |

| Dimethyl sulfate ((CH₃O)₂SO₂) |

| 4,4'-Dimethoxydityl chloride |

| Formaldehyde |

| Sodium cyanoborohydride |

| 2-Nitrobenzenesulfonyl (o-NBS) chloride |

| Benzyl halide |

| Triethylamine |

| Sodium borohydride (NaBH₄) |

| Potassium carbonate (K₂CO₃) |

| Palladium on carbon (Pd/C) |

| N'-Alkyl hydrazide |

| Trifluoroacetic anhydride |

| N'-(Trifluoroacetyl)valine hydrazide |

| Benzyl bromide |

| Iodomethane |

| Allyl bromide |

| Methyl bromoacetate |

| N-hydroxysuccinimide (OSu) |

| Aluminum chloride (AlCl₃) |

| Veratrole |

| N-(Trifluoroacetyl) aspartic anhydride |

| N-TFA-L-Asp(Cl)-OMe |

| L-homophenylalanine |

| (S)-butylethylglycine |

| N-(2,2,2-Trifluoroacetyl)-L-valyl-L-tyrosyl-L-valine |

Role in Asymmetric Synthesis and Chiral Control

(2,2,2-Trifluoroacetyl)-d-valine as a Chiral Building Block

(2,2,2-Trifluoroacetyl)-d-valine serves as a valuable chiral building block, providing a synthetically useful source of D-valine (B559536) with a protected amino group. The trifluoroacetyl group, being a strong electron-withdrawing group, enhances the acidity of the N-H bond, which can be advantageous in certain synthetic manipulations. Furthermore, its fluorinated nature can be exploited for specific applications, including fluorous synthesis techniques which facilitate product purification.

The preparation of N-trifluoroacetylated amino acids is generally straightforward, often involving the reaction of the amino acid with trifluoroacetic anhydride (B1165640) or a related trifluoroacetylating agent. The inherent chirality of D-valine is preserved during this process, making (2,2,2-Trifluoroacetyl)-d-valine a readily accessible starting material for the synthesis of more complex chiral molecules.

While specific industrial applications of (2,2,2-Trifluoroacetyl)-d-valine are not extensively documented in publicly available literature, D-valine itself is an important chiral precursor in the synthesis of various pharmaceuticals, agrochemicals, and veterinary antibiotics. nih.gov The N-trifluoroacetylated form can be a key intermediate in synthetic routes where protection of the amine functionality is required while other transformations are carried out on the molecule.

Precursors to Chiral Auxiliaries (e.g., Evans Oxazolidinones Derived from Valine)

One of the most significant applications of valine derivatives in asymmetric synthesis is as precursors to chiral auxiliaries, most notably the Evans oxazolidinones. These auxiliaries are powerful tools for controlling the stereochemistry of a wide range of reactions, including alkylations, aldol (B89426) reactions, and conjugate additions.

The general synthesis of Evans-type oxazolidinones involves the reduction of an N-protected amino acid to the corresponding amino alcohol, followed by cyclization with a carbonate or phosgene (B1210022) equivalent. For instance, L-valine ethyl ester hydrochloride can be converted into the corresponding Evans oxazolidinone in high yield over three steps. rsc.org A similar synthetic strategy can be applied to (2,2,2-Trifluoroacetyl)-d-valine to furnish the corresponding D-valine-derived oxazolidinone auxiliary. The bulky isopropyl group of the valine side chain plays a crucial role in directing the stereochemical outcome of subsequent reactions.

| Starting Material | Key Transformation Steps | Product | Typical Overall Yield |

| L-Valine Ethyl Ester Hydrochloride | 1. Protection 2. Reduction 3. Cyclization | (S)-4-isopropyl-2-oxazolidinone | >90% |

| (2,2,2-Trifluoroacetyl)-d-valine | 1. Reduction of carboxylic acid 2. Cyclization | (R)-4-isopropyl-2-oxazolidinone | Not reported, but expected to be efficient |

Application in Stereoselective Alkylation Reactions

N-acylated Evans oxazolidinones are widely used in diastereoselective alkylation reactions. The process involves the deprotonation of the N-acyl group to form a chiral enolate, which then reacts with an electrophile. The stereochemistry of the newly formed stereocenter is dictated by the chiral auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.

For a D-valine-derived oxazolidinone, the resulting stereochemistry of the alkylated product would be enantiomeric to that obtained with the more common L-valine-derived auxiliary. This provides access to the "unnatural" enantiomer of a desired product, which is often crucial in pharmaceutical development. While specific examples utilizing the trifluoroacetylated D-valine auxiliary are not prevalent in the literature, the principles of stereoselective alkylation with Evans auxiliaries are well-established. capes.gov.br

Influence on Diastereoselective Transformations

The influence of valine-derived chiral auxiliaries extends beyond simple alkylations to a broad spectrum of diastereoselective transformations. These include aldol reactions, Michael additions, and Diels-Alder reactions. In each case, the chiral auxiliary creates a biased steric environment that directs the formation of one diastereomer over the other. The coordination of the metal counterion of the enolate with the carbonyl oxygen of the auxiliary locks the conformation, enhancing the facial bias.

The trifluoroacetyl group on the original D-valine could potentially influence the electronic properties of the resulting auxiliary, although detailed studies on this specific aspect are not widely available. However, the fundamental principles of diastereoselection governed by the steric bulk of the isopropyl group remain the primary controlling factor.

Asymmetric Catalysis Involving Valine-Derived Chiral Ligands

Beyond their use as stoichiometric chiral auxiliaries, derivatives of valine are extensively employed in the development of chiral ligands for asymmetric catalysis. In this approach, a small amount of a chiral catalyst, typically a metal complex bearing a chiral ligand, is used to generate large quantities of an enantiomerically enriched product.

Valine-derived ligands can be of various types, including phosphines, oxazolines (BOX ligands), and Schiff bases. The modular nature of their synthesis allows for fine-tuning of the steric and electronic properties of the ligand to optimize the enantioselectivity of a given catalytic reaction. For instance, L-valine-derived N-sulfinamides have been shown to be effective organocatalysts for the asymmetric hydrosilylation of ketimines, achieving high yields and enantiomeric excesses. It is conceivable that (2,2,2-Trifluoroacetyl)-d-valine could serve as a precursor for novel chiral ligands where the trifluoroacetyl group might modulate the ligand's properties.

| Ligand Type | Metal/Catalyst | Reaction Type | Typical Enantioselectivity |

| Valine-derived N-sulfinamide | Organocatalyst (Trichlorosilane) | Hydrosilylation of ketimines | Up to 98% ee |

| Valine-derived oxazoline (B21484) (BOX) | Transition Metals (e.g., Cu, Rh) | Various (e.g., Diels-Alder, Aldol) | Often >90% ee |

Retention and Control of Stereochemistry during Derivatization

A critical aspect of using chiral building blocks is the retention of stereochemical integrity throughout a synthetic sequence. The derivatization of (2,2,2-Trifluoroacetyl)-d-valine into other useful compounds must proceed without racemization at the α-carbon.

The trifluoroacetyl protecting group is generally stable under a variety of reaction conditions. Research on N-trifluoroacetyl-methionine derivatives has shown that this protecting group is compatible with Friedel-Crafts acylation conditions, with the stereochemistry of the starting amino acid being retained in the product. capes.gov.br This suggests that the trifluoroacetyl group on D-valine would similarly ensure the stereochemical fidelity during various synthetic transformations. The robust nature of the C-F bonds and the stability of the trifluoroacetyl group under many standard reaction conditions make it a reliable protecting group for maintaining chiral integrity.

Applications in Peptide Chemistry and Protecting Group Strategies

N-Terminal Protection using the Trifluoroacetyl Group in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the temporary protection of the N-terminal α-amino group is fundamental to ensure the stepwise and orderly assembly of the peptide chain. The trifluoroacetyl (Tfa) group can be employed for this purpose, offering distinct advantages due to its stability and specific deprotection conditions. researchgate.net While tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are the most common N-α-protecting groups, the Tfa group provides an alternative strategy, particularly when orthogonality is required. researchgate.netpeptide.com

The Tfa group is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc removal (e.g., piperidine). researchgate.net This stability makes it a "semiorthogonal" protecting group in an Fmoc-based strategy and fully orthogonal in a Boc-based strategy. researchgate.net This orthogonality is crucial for synthesizing complex peptides or for strategies that require the selective deprotection of other functional groups on the peptide while the N-terminal remains protected.

Interestingly, trifluoroacetylation can also occur as an undesirable side reaction during SPPS, especially when trifluoroacetic acid (TFA) is used for deprotection steps on resins containing hydroxymethyl groups. nih.govpnas.orgnih.gov This unintended capping of the peptide chain highlights the stability of the Tfa-amine bond and underscores the need for carefully controlled conditions. nih.govpnas.orgnih.gov However, when used intentionally, this robust bond provides reliable protection of the N-terminus throughout multiple synthesis cycles. researchgate.net

Selective Deprotection Methodologies for Trifluoroacetylated Amino Acids and Peptides

A key advantage of using the trifluoroacetyl group in peptide synthesis is the ability to remove it under specific and mild conditions without affecting other common protecting groups. researchgate.net This selective cleavage is essential for multi-step syntheses and for preparing peptides for site-specific modifications. The Tfa group's lability is distinct from that of the widely used Boc and Cbz protecting groups, enabling a higher degree of control in complex synthetic pathways. researchgate.netyoutube.com

The deprotection of the Tfa group is typically achieved under basic conditions. researchgate.netguidechem.com This contrasts with the acidic cleavage required for Boc groups or the hydrogenolysis used for Cbz groups. researchgate.net This difference in cleavage chemistry allows chemists to unmask a specific amino group at a desired point in the synthesis, leaving other protected functionalities intact.

The removal of the trifluoroacetyl group is readily accomplished using mild basic conditions, which preserves the integrity of the peptide backbone and other sensitive functional groups. researchgate.netguidechem.com The high electronegativity of the fluorine atoms makes the carbonyl carbon of the Tfa group highly electrophilic and thus susceptible to nucleophilic attack by a base. organic-chemistry.org

A variety of reagents can be employed for this deprotection step. The choice of base and solvent system can be tailored to the specific peptide, considering factors like solubility and the presence of other base-labile groups. guidechem.com For instance, in the synthesis of a 42-peptide, the Tfa group was successfully removed from a lysine (B10760008) side chain using mild basic conditions in a solution containing 8 M urea (B33335) to maintain peptide solubility. guidechem.com

Below is a table summarizing common conditions for the removal of the trifluoroacetyl group:

| Reagent(s) | Solvent(s) | Temperature | Notes |

| 0.1–0.2 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Water, Ethanol/Water | Room Temperature or 5°C | A common and effective method. guidechem.com |

| 1 M Pyridine | Aqueous solution | Room Temperature | A milder base option. guidechem.com |

| Ammonia (B1221849) (NH3) | Methanol (MeOH) or Aqueous solution | Room Temperature | Effective for Tfa removal. guidechem.com |

| Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3) | Methanol/Water | Room Temperature | Useful in the presence of methyl esters. guidechem.com |

| Sodium Borohydride (NaBH4) | Ethanol (EtOH) | Not specified | Provides a reductive cleavage pathway. guidechem.com |

| Alkaline Ion Exchange Resin | Water or Ethanol/Water | Room Temperature | Allows for easy removal of the cleavage reagents. guidechem.com |

Facilitating Site-Specific Functionalization in Peptides

The orthogonality of the trifluoroacetyl protecting group is a powerful feature for enabling site-specific functionalization of peptides. researchgate.net By protecting a specific amine, such as the N-terminus or a lysine side chain, with a Tfa group, other reactive sites in the peptide can be manipulated. Once the desired modifications are complete, the Tfa group can be selectively removed under mild basic conditions to reveal a free amine, which can then be used for further conjugation or modification. researchgate.netguidechem.com

This strategy is invaluable for:

Peptide Conjugation: Attaching molecules like fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) to a specific location on the peptide.

Synthesis of Branched or Cyclic Peptides: The selective deprotection of a Tfa-protected amine allows for the formation of a new peptide bond, leading to branched structures or intramolecular cyclization. peptide.com

Surface Immobilization: Peptides can be anchored to a solid support or surface in a specific orientation by revealing a unique functional group after synthesis is complete. nih.gov

The ability to control the exact location of a modification is crucial for studying structure-activity relationships and for developing peptide-based diagnostics and therapeutics. nih.gov

Role in Peptide Scission and Fragmentation Studies

The chemical properties of the trifluoroacetyl group can also be leveraged in the analytical characterization of peptides, particularly in studies involving peptide cleavage and mass spectrometry-based fragmentation. The stability of the peptide bond is pH-dependent and can be cleaved non-enzymatically through mechanisms like direct hydrolysis (scission) or intramolecular aminolysis (backbiting). rsc.org

While not its primary application, the presence of a Tfa group can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). The group's lability under specific conditions can potentially be used to induce fragmentation at a known site. More commonly, understanding how protecting groups like Tfa behave during cleavage from the synthesis resin and during mass spectrometric analysis is critical for correct data interpretation. researchgate.netnih.gov For example, incomplete removal of protecting groups during the final cleavage step (often done with strong acids like TFA) can lead to unexpected masses in the final spectrum. researchgate.netthermofisher.com The distinct mass of the trifluoroacetyl group (96 Da) allows for easy identification of incompletely deprotected or unintentionally capped peptide fragments, aiding in the quality control of synthetic peptides.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for the Analysis of (2,2,2-Trifluoroacetyl)-d-valine and its Derivatives

Chromatography is a cornerstone for the analysis of amino acids and their derivatives. Due to the inherent polarity and zwitterionic nature of amino acids, derivatization is often a prerequisite, especially for gas chromatography.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. To make amino acids like valine amenable to GC analysis, their polar carboxyl and amino groups must be derivatized to increase volatility. sigmaaldrich.com The trifluoroacetyl group serves this purpose for the amine function. This is typically a two-step process where the carboxyl group is first esterified, followed by the acylation of the amino group. mdpi.comresearchgate.net The resulting N-trifluoroacetyl amino acid esters are thermally stable and volatile, allowing for excellent separation and subsequent detection by mass spectrometry (MS), which provides structural information and sensitive quantification. sigmaaldrich.comnih.gov

The derivatization of valine for GC-MS analysis can be achieved by converting it into its N-trifluoroacetyl isopropyl ester. This process involves two main reactions:

Esterification: The carboxylic acid group of D-valine (B559536) is reacted with isopropanol (B130326) in the presence of an acid catalyst (e.g., HCl) to form the D-valine isopropyl ester.

Acylation: The amino group of the resulting ester is then acylated using trifluoroacetic anhydride (B1165640) (TFAA), yielding the final N-(2,2,2-Trifluoroacetyl)-d-valine isopropyl ester.

This derivative is sufficiently volatile for GC analysis. The use of chiral stationary phases in the GC column allows for the separation of the D- and L-enantiomers.

A widely employed method for the quantitative analysis of amino acids by GC involves the formation of their N-trifluoroacetyl n-butyl esters. nih.gov The derivatization procedure is robust and provides stable derivatives for a wide range of amino acids.

The process includes:

Esterification: The amino acid is heated with n-butanol and an acid catalyst.

Acylation: The resulting n-butyl ester is then treated with trifluoroacetic anhydride (TFAA) to form the N-TFA-n-butyl ester derivative.

These derivatives have been successfully used for the separation and quantification of amino acids from various complex matrices. nih.gov The combination of this derivatization with a chiral GC column enables the resolution of D- and L-valine derivatives.

Table 1: Comparison of GC Derivatization Methods for Valine Analysis

| Derivatization Method | Ester Group | Key Advantages | Typical Application |

| N-Trifluoroacetyl Isopropyl Ester | Isopropyl | Good volatility and thermal stability. | Chiral separation of amino acid enantiomers. |

| N-Trifluoroacetyl n-Butyl Ester | n-Butyl | Robust, well-established method, produces stable derivatives. nih.gov | Quantitative analysis of amino acids in complex samples. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing amino acids and their derivatives without the need for volatilization. For chiral compounds like (2,2,2-Trifluoroacetyl)-d-valine, chiral HPLC is the method of choice for enantiomeric separation.

There are two main strategies for chiral separation using HPLC:

Indirect Separation: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Direct Separation: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). nih.govsigmaaldrich.com This is the more common approach. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com For N-acylated derivatives like (2,2,2-Trifluoroacetyl)-d-valine, polysaccharide-based or other types of CSPs can provide excellent separation. The D-enantiomer is often more strongly retained on certain macrocyclic glycopeptide CSPs. sigmaaldrich.com

Multi-dimensional HPLC systems, which combine different column selectivities (e.g., reversed-phase and enantioselective), can achieve highly sensitive and selective analysis of chiral amino acids in complex matrices. researchgate.net

Table 2: Example of a Chiral HPLC Method for Valine Enantiomers

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) sigmaaldrich.com |

| Mobile Phase | Ethanol/Water mixtures with acidic or basic modifiers |

| Detection | UV or Mass Spectrometry (MS) |

| Result | Baseline separation of D- and L-Valine enantiomers. sigmaaldrich.com |

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) are advanced separation techniques that offer high efficiency and resolution.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. For chiral separations of amino acids, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors in CE. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and thus, separation.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comresearchgate.net SFC is recognized for its high speed, efficiency, and reduced use of organic solvents, making it a "green" analytical technique. mdpi.comresearchgate.net It is particularly well-suited for chiral separations in the pharmaceutical industry. mdpi.com The low viscosity and high diffusivity of supercritical CO₂ allow for rapid analysis times compared to HPLC. nih.gov By adding a polar co-solvent (modifier) like methanol, SFC can effectively separate a wide range of compounds, including polar analytes like amino acid derivatives. shimadzu.comresearchgate.net Chiral SFC has proven to be a powerful tool for both analytical and preparative-scale separation of enantiomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including (2,2,2-Trifluoroacetyl)-d-valine. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of (2,2,2-Trifluoroacetyl)-d-valine, one would expect to see distinct signals for the different protons in the molecule.

The isopropyl methyl protons would appear as two distinct doublets due to coupling with the adjacent CH proton.

The isopropyl CH proton would appear as a multiplet.

The alpha-proton (α-H) on the chiral center would also be a doublet, coupling to the amide proton.

The amide proton (NH) would show a signal whose chemical shift is dependent on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom would give a distinct signal. The carbonyl carbon of the trifluoroacetyl group and the carboxylic acid carbon would appear at the downfield end of the spectrum. The trifluoromethyl (CF₃) group would show a characteristic quartet due to coupling with the three fluorine atoms.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the complete structure of the (2,2,2-Trifluoroacetyl)-d-valine molecule. bmrb.ionih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for a Valine Derivative

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Isopropyl CH₃ | ~0.9 - 1.1 | Doublet |

| Isopropyl CH | ~2.2 - 2.4 | Multiplet |

| Alpha-CH | ~3.6 - 4.5 | Doublet |

| Amide NH | Variable | Singlet/Doublet |

Note: Actual chemical shifts can vary based on solvent and other experimental conditions.

Enantiodiscrimination Studies using Chiral Solvating Agents

The differentiation of enantiomers in a racemic or enantiomerically enriched mixture is a significant challenge in stereochemistry. For N-trifluoroacetylated amino acids like (2,2,2-Trifluoroacetyl)-d-valine, NMR spectroscopy in conjunction with chiral solvating agents (CSAs) provides a powerful method for enantiodiscrimination. This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral agent, which leads to distinguishable signals in the NMR spectrum.

One effective class of CSAs for N-trifluoroacetyl amino acids are C2-symmetrical bis-thiourea derivatives. For instance, a chiral sensor, TFTDA, synthesized from (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, has demonstrated a high propensity for enantiodiscriminating N-trifluoroacetyl (N-TFA) amino acid derivatives. The presence of an achiral additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is often necessary to aid in the solubilization of the amino acid derivative and to mediate the interaction with the CSA. The enantiodiscrimination is observable in both the ¹H and ¹⁹F NMR spectra, with the trifluoromethyl group providing a sensitive probe for analysis.

Another successful chiral solvating agent for the enantiodiscrimination of N-TFA amino acids is the naturally occurring alkaloid, quinine (B1679958). The hydrogen-bond accepting properties of quinine allow it to interact differently with the two enantiomers of the N-TFA amino acid, resulting in separate resonances in the ¹H and ¹⁹F NMR spectra. The effectiveness of quinine as a CSA can be solvent-dependent, with benzene-d₆ often providing superior results compared to chloroform-d₃.

The degree of separation between the signals of the two enantiomers, known as the chemical shift nonequivalence (Δδ), is a measure of the enantiodiscrimination efficiency. High enantioresolution quotients can be achieved, allowing for accurate quantification of the enantiomeric excess.

Table 1: Chiral Solvating Agents for Enantiodiscrimination of N-Trifluoroacetyl Amino Acids

| Chiral Solvating Agent | Analyte Class | NMR Nuclei Observed | Key Findings |

|---|---|---|---|

| TFTDA (bis-thiourea derivative) | N-Trifluoroacetyl amino acids | ¹H, ¹⁹F | High enantiodiscriminating efficiency, requires DABCO for solubilization and interaction mediation. |

Conformational Analysis via NMR

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional conformation. NMR spectroscopy is a primary tool for elucidating the conformational preferences of molecules in solution. For (2,2,2-Trifluoroacetyl)-d-valine, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly informative.

These experiments detect through-space interactions between protons that are in close proximity, providing distance constraints that can be used to build a model of the molecule's predominant conformation. For example, in studies of diastereomeric solvates formed between CSAs and N-acetyl leucine, ROESY experiments were instrumental in developing a conformational model of the complex. A similar approach can be applied to understand the interaction and conformation of (2,2,2-Trifluoroacetyl)-d-valine with chiral selectors or in different solvent environments.

Furthermore, the measurement of spin-spin coupling constants (J-couplings), particularly ³J(HN,Hα) and ³J(Hα,Hβ), can provide information about the torsional angles within the molecule, further refining the conformational model. While specific conformational studies on (2,2,2-Trifluoroacetyl)-d-valine are not extensively reported in the reviewed literature, the methodologies are well-established for analogous N-acyl amino acids and peptides. The combination of NOE-derived distance restraints and J-coupling analysis allows for the determination of the preferred solution-state structure.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., ESI-CID-MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For (2,2,2-Trifluoroacetyl)-d-valine, electrospray ionization (ESI) coupled with collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is a powerful method for structural characterization.

The fragmentation patterns of N-trifluoroacetylated amino acids are influenced by the presence of the trifluoroacetyl group. In the mass spectrum of ionized N-trifluoroacetyl-L-valine, several characteristic dissociation routes are observed. The fragmentation of protonated amino acids, in general, often involves the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, or the loss of ammonia (B1221849) (NH₃) from the amino group. For valine, a principal fragment ion observed is [M + H - H₂O - CO]⁺.

Studies on related N-alkyl-N-perfluoroacyl-α-amino acids reveal the formation of characteristic nitrilium ions. These ions, such as [CnF2n+1–C≡N⁺–R], are formed through complex rearrangement processes and are diagnostic for this class of compounds. The specific fragmentation pathways can provide detailed structural information. For instance, the fragmentation of the dimethyl ester of N-methyl-N-trifluoroacetyl-L-aspartic acid involves the loss of a carbomethoxy or TFA radical, followed by hydrogen and skeletal rearrangements. While the exact fragmentation of (2,2,2-Trifluoroacetyl)-d-valine under ESI-CID-MS would need to be experimentally determined, the established fragmentation patterns of similar molecules provide a strong basis for interpretation.

The analysis of underivatized amino acids by ESI-MS/MS shows that different amino acids exhibit distinct fragmentation patterns, allowing for their differentiation. The derivatization with a trifluoroacetyl group introduces new fragmentation channels that are characteristic of the derivative.

Table 2: Common Fragment Ions in the Mass Spectra of Amino Acids and their Derivatives

| Compound Class | Ionization Method | Common Fragment Ions | Reference |

|---|---|---|---|

| Protonated Amino Acids (e.g., Valine) | APCI | [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, [M + H - NH₃]⁺ | |

| N-alkyl-N-perfluoroacyl-α-amino acids | EI | Nitrilium ions (e.g., [CnF2n+1–C≡N⁺–R]) |

Computational and Theoretical Studies

Electronic Structure and Conformation Analysis of (2,2,2-Trifluoroacetyl)-d-valine

The electronic structure and conformational landscape of N-acylated amino acids are fundamental to their behavior. For (2,2,2-Trifluoroacetyl)-d-valine, the introduction of the trifluoroacetyl moiety creates distinct electronic and steric features compared to the natural amino acid.

Conformational analysis, often performed using a combination of molecular modeling and spectroscopic methods, seeks to identify the most stable three-dimensional arrangements of the molecule. researchgate.net High-level quantum computations can be employed to study the preferred puckering of the molecular backbone and the orientation of the side chains. researchgate.net For N-acylated amino acids, the rotation around the amide bond (C-N) and other single bonds defines the conformational space. The presence of the bulky trifluoroacetyl group and the isopropyl group of valine leads to significant steric hindrance, which limits the number of accessible low-energy conformations.

The electronic structure is also heavily modified by the trifluoroacetyl group. The three fluorine atoms are highly electronegative, leading to a significant polarization of the N-terminal part of the molecule. This has a profound effect on the properties of the amide bond. Theoretical studies on related N-methylated amino acids using Density Functional Theory (DFT) have shown that such modifications alter the natural atomic charges on the atoms of the amide group. rsc.org It is expected that the trifluoroacetyl group in (2,2,2-Trifluoroacetyl)-d-valine would similarly impact the charge distribution, influencing its ability to act as a hydrogen bond donor or acceptor.

Molecular Modeling and Dynamics Simulations Related to Reactivity and Selectivity

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for investigating the interactions of molecules and predicting their behavior in complex environments. These methods are particularly useful for understanding the reactivity and selectivity of chiral molecules like (2,2,2-Trifluoroacetyl)-d-valine, which is often used as a chiral derivatizing agent.

MD simulations can model the dynamic behavior of the molecule over time, providing insights into its flexibility and intermolecular interactions. nih.govnih.gov For example, when used in chiral chromatography, the selectivity of separation depends on the differential interaction between the enantiomers of an analyte and the chiral stationary phase. MD simulations can be used to model these interactions at an atomic level. By calculating the binding energies and analyzing the interaction patterns (e.g., hydrogen bonds, van der Waals forces), researchers can elucidate the mechanism of chiral recognition.

In studies of enzyme inhibitors, similar computational techniques are used to understand why a molecule binds selectively to one target over another. nih.gov These studies often involve:

Molecular Docking: To predict the preferred binding orientation of the molecule within a receptor's active site.

Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex and observe conformational changes in both the ligand and the receptor over time. nih.gov

Binding Free Energy Calculations: Using methods like Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) to quantify the strength of the interaction. nih.gov

For (2,2,2-Trifluoroacetyl)-d-valine, these simulations could predict how it interacts with other chiral molecules, explaining its effectiveness in enantiomeric separation or its reactivity in stereoselective synthesis. arkat-usa.org

Quantum Chemical Calculations (e.g., DFT Studies) on Trifluoroacetylated Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of molecules. researchgate.netdntb.gov.ua DFT allows for the accurate calculation of molecular geometries, electronic properties, and vibrational frequencies.

For trifluoroacetylated systems like (2,2,2-Trifluoroacetyl)-d-valine, DFT studies can yield valuable data:

Optimized Geometry: Calculation of the lowest energy structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on related N-methylated amino acids have shown that N-alkylation decreases the HOMO-LUMO gap, suggesting increased reactivity. rsc.org A similar trend would be expected for N-trifluoroacetylation.

Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the electron distribution across the molecule and identifies electrophilic and nucleophilic sites. rsc.org

Thermodynamic Properties: Calculation of properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding reaction equilibria and kinetics.

DFT calculations on other N-acetylated amino acid derivatives have successfully provided insights into their structures and vibrational properties. researchgate.netdntb.gov.ua Similar studies on (2,2,2-Trifluoroacetyl)-d-valine would provide a detailed understanding of how the trifluoroacetyl group modulates its fundamental chemical characteristics.

Prediction of Spectroscopic Signatures for Characterization

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure verification and analysis.

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can be a powerful tool for assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule. For instance, characteristic vibrational frequencies for the C=O stretching of the carboxyl and amide groups, the N-H bending, and the C-F stretching modes can be precisely calculated.

Beyond vibrational spectroscopy, computational chemistry can also aid in the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. While more computationally demanding, these predictions can be invaluable for interpreting complex NMR spectra and confirming the structure and conformation of the molecule in solution. researchgate.net Advanced machine learning techniques are also being developed to analyze high-dimensional spectroscopic data to detect subtle changes in molecular structure and environment. arxiv.org

The table below summarizes key computational parameters often derived from theoretical studies.

| Computational Parameter | Typical Method of Calculation | Information Provided |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles of the lowest energy conformer. |

| HOMO-LUMO Energy Gap | DFT | Insight into chemical reactivity, kinetic stability, and electronic transitions. |

| Atomic Charges | NBO Analysis (from DFT) | Electron distribution, identification of electrophilic/nucleophilic centers. |

| Binding Free Energy | MM-PBSA (from MD simulations) | Strength of interaction with other molecules (e.g., in chiral recognition). |

| Vibrational Frequencies | DFT | Prediction of IR and Raman spectra for structural characterization. |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics (MD) | Conformational stability of the molecule or a complex over time. |

Future Perspectives and Emerging Research Directions

Development of Novel and Greener Synthetic Routes

The synthesis of N-acyl amino acids, including (2,2,2-Trifluoroacetyl)-d-valine, is undergoing a transformation towards more sustainable and efficient methods. Traditional chemical synthesis often relies on harsh reagents and produces significant waste. nih.govFuture research is increasingly focused on "greener" alternatives that are both environmentally friendly and economically viable.

Key emerging trends include:

Enzymatic Synthesis: Biocatalysis using enzymes like acylases and lipases offers a highly selective and mild route to N-acyl amino acids. nih.govresearchgate.netscispace.comThese enzymatic reactions can be performed in aqueous systems, reducing the need for organic solvents. researchgate.netscispace.comFor instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids, demonstrating the potential for enzymatic routes in producing acylated amino acids. researchgate.netscispace.comFuture work will likely focus on identifying or engineering enzymes with high specificity for the D-enantiomer of valine and the trifluoroacetyl group.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the synthesis of non-canonical amino acids and their derivatives. rsc.orgrsc.orgscispace.comOrganocatalysts, which are small organic molecules, can promote chemical transformations with high stereoselectivity. researchgate.netresearchgate.netThis approach avoids the use of toxic heavy metals and can often be performed under mild conditions. Research in this area will likely explore the development of novel organocatalysts tailored for the efficient and enantiomerically pure synthesis of (2,2,2-Trifluoroacetyl)-d-valine. researchgate.netchiralpedia.com* Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of enzymatic or organocatalytic methods into flow systems represents a promising avenue for the large-scale, automated synthesis of (2,2,2-Trifluoroacetyl)-d-valine.

Exploration of New Applications as Precursors in Complex Molecule Synthesis

The D-valine (B559536) core of (2,2,2-Trifluoroacetyl)-d-valine provides a valuable chiral scaffold for the synthesis of more complex molecules. The trifluoroacetyl group, while serving as a protecting group, also influences the reactivity and properties of the molecule.

Future applications are envisioned in:

Peptide Synthesis: The trifluoroacetyl (Tfa) group is a well-established N-terminal protecting group in peptide synthesis. creative-peptides.comgoogle.comIt is readily cleaved under mild basic conditions. creative-peptides.comHowever, its use in solid-phase peptide synthesis (SPPS) has been explored with novelty, suggesting new avenues for its application. google.comResearch into preventing undesirable side reactions, such as trifluoroacetylation of the growing peptide chain, will be crucial for its broader application. nih.govpnas.orgpnas.orgnih.gov* Asymmetric Synthesis: As a chiral building block, (2,2,2-Trifluoroacetyl)-d-valine can be used to introduce a specific stereocenter into larger molecules. This is particularly relevant in the pharmaceutical industry, where the chirality of a drug can determine its efficacy and safety. acs.org* Synthesis of Bioactive Molecules: N-acyl amino acids are a class of signaling molecules with diverse biological activities. mdpi.comnih.govbidmc.orgresearchgate.netWhile much of the research has focused on endogenous long-chain fatty acyl amino acids, the unique properties of the trifluoroacetyl group could lead to the development of novel bioactive compounds with applications in medicine and agriculture. The trifluoroacetamide (B147638) group has been shown to improve the oral bioavailability of some drug candidates. wikipedia.org

Advanced Analytical Methodologies for Trace Analysis and Stereochemical Purity

Ensuring the chemical and stereochemical purity of (2,2,2-Trifluoroacetyl)-d-valine is critical for its applications, especially in pharmaceuticals. Future research will focus on developing more sensitive, accurate, and high-throughput analytical methods.

Key areas of development include:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for chiral separations. mdpi.comchromatographyonline.comAdvances in chiral stationary phases (CSPs) will continue to improve the resolution of enantiomers. mdpi.comFor GC analysis, derivatization of amino acids, such as with N-trifluoroacetyl-n-butyl ester, is a common practice to increase volatility for analysis by mass spectrometry (MS). acs.orgnih.govsigmaaldrich.comthermofisher.com* Mass Spectrometry (MS): Coupling chromatographic techniques with MS provides high sensitivity and structural information, which is essential for trace analysis and impurity profiling. acs.orgnih.govscilit.com* Spectroscopic Methods: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) provide information about the chiral properties of molecules and are valuable for confirming the stereochemical integrity of (2,2,2-Trifluoroacetyl)-d-valine. chiralpedia.comosti.gov* Chiral Derivatizing Agents: The use of chiral derivatizing agents to form diastereomers that can be separated on achiral columns is another powerful strategy for determining enantiomeric purity. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry

Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds, which can then be screened for biological activity using high-throughput screening (HTS) methods. 32-d-valine, as a protected amino acid, is an ideal building block for creating diverse peptide and peptidomimetic libraries.

Future directions in this area include:

Peptide and Peptidomimetic Libraries: Incorporating (2,2,2-Trifluoroacetyl)-d-valine and other unnatural amino acids into combinatorial libraries can lead to the discovery of novel therapeutic agents with improved properties, such as enhanced stability against proteolytic degradation. nih.govnih.gov* HTS Assays: The development of robust and sensitive HTS assays is crucial for screening large compound libraries. bmglabtech.compolarispeptides.comdrugtargetreview.comThese assays can be used to identify molecules that bind to specific biological targets or exhibit desired cellular effects.

De Novo Design and Virtual Screening: Computational approaches, such as high-throughput virtual screening (HTVS), can be used to design and screen vast virtual libraries of peptides, accelerating the discovery of high-affinity ligands for protein targets. nih.gov

Further Computational Insights into Reaction Mechanisms and Molecular Interactions

Computational chemistry provides a powerful lens for understanding the behavior of molecules at the atomic level. Future computational studies on (2,2,2-Trifluoroacetyl)-d-valine will likely focus on:

Reaction Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the detailed mechanisms of enzymatic and organocatalytic reactions involved in the synthesis of (2,2,2-Trifluoroacetyl)-d-valine. nih.govUnderstanding these mechanisms can guide the design of more efficient catalysts.

Conformational Analysis: The trifluoroacetyl group can influence the conformational preferences of the valine residue. Computational modeling can predict the stable conformations of (2,2,2-Trifluoroacetyl)-d-valine and how it interacts with other molecules, such as receptors or enzymes.

Molecular Docking: Molecular docking simulations can predict the binding affinity and orientation of (2,2,2-Trifluoroacetyl)-d-valine and its derivatives to biological targets. This information is invaluable for drug discovery and for understanding the molecular basis of its biological activity.

Q & A

Q. What are the recommended synthetic routes for (2,2,2-Trifluoroacetyl)-d-valine, and how do reaction conditions influence yield and purity?

The synthesis typically involves trifluoroacetylation of D-valine using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions. For example, analogous trifluoroacetylations (e.g., in peptide derivatives) are performed in dichloromethane or THF with a base like triethylamine to neutralize HCl byproducts . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 valine:TFAA) are critical for yields >75%. Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography ensures >95% purity .

Q. How can researchers characterize the structural integrity of (2,2,2-Trifluoroacetyl)-d-valine?

Key analytical methods include:

- NMR Spectroscopy : NMR confirms trifluoroacetyl group integration (~-75 ppm for CF) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular weight (e.g., CHFNO: theoretical 227.08 g/mol) .

- X-ray Crystallography : Resolves stereochemistry, particularly for D-valine enantiopurity .

Q. What are the stability considerations for (2,2,2-Trifluoroacetyl)-d-valine under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous or high-humidity environments. Stability data indicate:

| Condition | Degradation Rate | Major Degradant |

|---|---|---|

| 4°C (dry, argon) | <2% over 6 months | None detected |

| 25°C (50% humidity) | 15% over 1 month | D-valine + TFA |

| Storage in sealed, desiccated containers with molecular sieves is recommended. |

Advanced Research Questions

Q. How can enantiomeric purity of (2,2,2-Trifluoroacetyl)-d-valine be validated, and what methods resolve chiral contradictions?

Enantiopurity is assessed via:

- Chiral HPLC : Using a Chiralpak® IA column (hexane/isopropanol, 90:10) to separate D/L enantiomers .

- Marfey’s Reagent : Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) followed by LC-MS quantifies D-amino acid content (<0.5% L-enantiomer) . Discrepancies in chiral analysis often arise from racemization during synthesis; optimizing reaction pH (<8) and avoiding prolonged heating mitigates this .

Q. What role does the trifluoroacetyl group play in peptide conformational studies involving (2,2,2-Trifluoroacetyl)-d-valine?

The electron-withdrawing CF group stabilizes β-sheet structures in peptides by reducing backbone flexibility. Circular dichroism (CD) spectra show increased β-sheet content (negative band at ~218 nm) in trifluoroacetylated valine-containing peptides compared to acetylated analogs . Computational studies (e.g., MD simulations) further reveal enhanced hydrophobic interactions due to CF .

Q. How do researchers reconcile contradictions in solvent compatibility data for (2,2,2-Trifluoroacetyl)-d-valine?

Discrepancies in solubility (e.g., 0.22 g/L in water vs. 50 mg/mL in DMSO) arise from protonation state and ionic strength. Systematic studies using Hansen solubility parameters (HSPs) show optimal solubility in aprotic solvents (logP = 3.52) like DMF or DCM . Conflicting stability reports in methanol (vs. ethanol) correlate with trace water content; Karl Fischer titration is advised for solvent quality control .

Q. What experimental designs are recommended for comparative studies of trifluoroacetyl vs. other acyl protecting groups?

- Protection/Deprotection Efficiency : Compare trifluoroacetyl (TFA) with acetyl (Ac) or tert-butoxycarbonyl (Boc) groups in solid-phase peptide synthesis (SPPS). TFA shows faster deprotection (30 min in 20% piperidine/DMF) but lower acid stability .

- Biological Activity : Assay cytotoxicity (e.g., MTT assay) to evaluate CF-induced membrane permeability changes .

Methodological Notes

- Synthesis Optimization : Use in situ FTIR to monitor trifluoroacetylation progress (C=O stretch at 1780 cm) .

- Analytical Cross-Validation : Combine - HOESY NMR with LC-MS to confirm regiochemistry .

- Data Reproducibility : Adhere to IUPAC guidelines for reporting purity, yield, and spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.